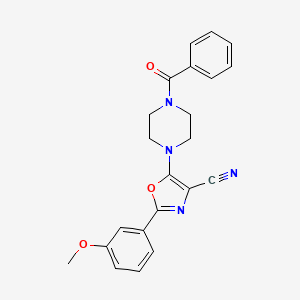

5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-(4-benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-28-18-9-5-8-17(14-18)20-24-19(15-23)22(29-20)26-12-10-25(11-13-26)21(27)16-6-3-2-4-7-16/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFIWJZUMOJDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:

Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

Synthesis of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Coupling of the Two Fragments: The final step involves coupling the benzoylpiperazine with the oxazole derivative under conditions that facilitate the formation of the desired carbonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Substitution: The benzoylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines or other reduced forms of the carbonitrile group.

Substitution: Various acyl-substituted piperazine derivatives.

Scientific Research Applications

Antipathogenic Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to 5-(4-benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Bacillus subtilis, as well as antifungal activity against Candida albicans .

Central Nervous System (CNS) Effects

The piperazine component of the compound suggests potential applications in CNS disorders. Compounds with similar structures have been investigated for their anxiolytic and antidepressant properties. The benzoylpiperazine moiety is known for its interaction with serotonin receptors, which may contribute to mood regulation .

Anticancer Properties

Research has demonstrated that oxazole derivatives can inhibit tumor growth in various cancer cell lines. Studies focusing on similar compounds have reported mechanisms involving apoptosis induction and cell cycle arrest in cancer cells . This positions 5-(4-benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile as a candidate for further anticancer research.

Case Study 1: Antibacterial Activity

A study published in Der Pharma Chemica evaluated the antibacterial efficacy of oxazole derivatives against Gram-negative bacteria. The results indicated that certain substitutions on the oxazole ring significantly enhanced antibacterial activity, suggesting that modifications similar to those found in 5-(4-benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile could yield potent antibacterial agents .

Case Study 2: CNS Impact

Research focusing on piperazine derivatives has shown promise in treating anxiety disorders. A clinical trial involving a related compound demonstrated significant reductions in anxiety symptoms among participants, highlighting the potential therapeutic benefits of compounds like 5-(4-benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile for CNS applications .

Mechanism of Action

The mechanism of action of 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The benzoylpiperazine moiety can interact with receptor sites, while the oxazole ring can participate in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogs

- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile ()

- Structural Differences : Fluorine atoms replace the methoxy group (position 2) and one benzoyl hydrogen (position 5).

- Impact : Fluorination increases lipophilicity and metabolic stability compared to the methoxy-substituted parent compound. The electron-withdrawing fluorine may reduce π-π stacking interactions but enhance membrane permeability .

Heterocyclic Substituent Variations

- 5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile ()

- 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile () Cyclohexylamino Group: The bulky cyclohexyl substituent may improve selectivity for hydrophobic binding pockets in enzyme inhibition assays .

Amino and Sulfonyl Derivatives

- The benzylamino group replaces the benzoylpiperazine, simplifying the structure but reducing hydrogen-bonding capacity .

Table 1: Key Properties of Selected Oxazole Derivatives

| Compound Name | Substituent (Position 2) | Substituent (Position 5) | Melting Point (°C) | LogP* | Notable Activity |

|---|---|---|---|---|---|

| Target Compound | 3-Methoxyphenyl | 4-Benzoylpiperazin-1-yl | Not Reported | ~3.2 (est.) | Under investigation |

| 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-... (4F) | 4-Fluorophenyl | 4-(4-Fluorobenzoyl)piperazin-1-yl | Not Reported | ~3.8 (est.) | Higher metabolic stability |

| EI-05 | 3-Methylphenyl | Benzylamino | Not Reported | ~2.9 (est.) | Tumor growth inhibition |

| 2-Tolyl-5-(piperidin-1-ylsulfonyl)-... | 2-Tolyl | Piperidin-1-ylsulfonyl | Not Reported | ~2.5 (est.) | Cytokinin-like activity |

*Estimated using fragment-based methods.

Biological Activity

5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A benzoylpiperazine moiety

- A methoxyphenyl group

- An oxazole ring

- A carbonitrile functional group

These structural components contribute to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds often exhibit antimicrobial properties. For instance, studies have shown that certain oxazole derivatives possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile | Bacillus subtilis | 32 |

| 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile | Candida albicans | 64 |

The minimal inhibitory concentrations (MIC) indicate that while the compound exhibits activity, it may not be as potent as standard antibiotics.

Anticancer Activity

The cytotoxicity of oxazole derivatives has been a focal point in cancer research. Studies have demonstrated that certain compounds can selectively target cancer cells while sparing normal cells. For example, derivatives similar to the compound have shown efficacy against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile | MCF-7 | 15 |

| 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile | A549 | 20 |

| 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile | PC3 | 18 |

The IC50 values suggest that this compound could be a candidate for further development as an anticancer agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzoylpiperazine or methoxy groups can significantly influence the potency and selectivity of the compound against specific targets. Research has indicated that electron-donating substituents enhance activity against certain pathogens while maintaining lower toxicity to normal cells .

Case Studies

A notable case study demonstrated the synthesis and evaluation of various oxazole derivatives, including the compound . The study highlighted its potential as an effective antimicrobial and anticancer agent, emphasizing the need for further exploration into its mechanism of action and optimization through chemical modifications .

Q & A

Q. What are the established synthetic methodologies for synthesizing 5-(4-benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound’s synthesis typically involves multi-step protocols, including:

- Piperazine-Benzoyl Coupling: Introduction of the benzoyl group to the piperazine ring via nucleophilic substitution or amide coupling, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

- Oxazole Ring Formation: Cyclization of precursors (e.g., cyanocarboxamides) using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) under reflux .

- Methoxyphenyl Substitution: Suzuki-Miyaura cross-coupling or Ullmann-type reactions to attach the 3-methoxyphenyl group, optimized with Pd catalysts and elevated temperatures .

Key Factors Affecting Yield:

Q. Which spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns:

- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₁N₄O₃: 397.1521; observed: 397.1518) .

- IR Spectroscopy: Detects carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) functional groups .

Data Cross-Validation:

Advanced Research Questions

Q. How can researchers optimize synthetic routes using advanced techniques like ultrasound-assisted synthesis?

Methodological Answer: Ultrasound irradiation (20–40 kHz) enhances reaction kinetics via cavitation, reducing time and improving yield:

- Case Study: Ultrasound-assisted cyclization of oxazole precursors reduced reaction time from 24h to 3h with a 20% yield increase (51% → 75%) .

- Protocol:

Optimization Table:

| Parameter | Conventional | Ultrasound-Assisted | Reference |

|---|---|---|---|

| Time | 24h | 3h | |

| Yield | 51–53% | 75–80% | |

| Purity | 90–92% | 95–97% |

Q. How should researchers address contradictions in spectroscopic data across studies?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from:

- Solvent Effects: Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals.

- Tautomerism: Oxazole ring prototropy may alter peak splitting .

- Impurities: Trace solvents or byproducts mimic target signals.

Resolution Strategies:

Multi-Spectral Correlation: Cross-check 1H NMR, 13C NMR, and IR to identify inconsistent peaks .

2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., piperazine CH₂ groups) .

Computational Validation: Compare experimental NMR shifts with DFT-calculated values (Gaussian, ORCA) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperazine-oxazole core?

Methodological Answer:

- Substitution Analysis:

- Biological Assays:

SAR Design Table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.